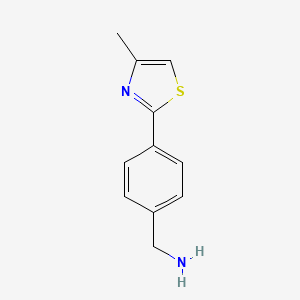

![molecular formula C6H3Cl2N3 B1321239 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-61-4](/img/structure/B1321239.png)

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine

Overview

Description

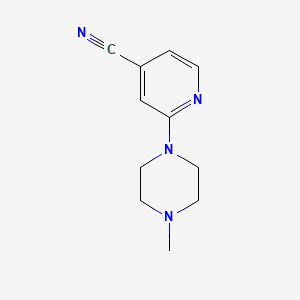

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The molecular formula of this compound is C6H3Cl2N3, and it has a molecular weight of 188.01 g/mol .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as pyrrolo[2,1-f][1,2,4]triazine derivatives, have been used to target kinases in cancer therapy .

Mode of Action

It’s known that similar compounds interact with their targets, such as kinases, to inhibit their function . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells .

Biochemical Pathways

Kinase inhibitors, which include similar compounds, can affect a variety of pathways, including those involved in cell growth and proliferation . The inhibition of these pathways can lead to downstream effects such as the arrest of cell growth and induction of apoptosis .

Pharmacokinetics

It’s known that similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties compared to the n-nucleosides mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .

Result of Action

Similar compounds have been shown to have high cyto- and genotoxic properties against various cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been identified as a potent inhibitor of several kinases, including VEGFR-2, EGFR, and c-Met . These interactions are typically characterized by the binding of this compound to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and angiogenesis, making it a promising candidate for targeted cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by inhibiting kinases such as VEGFR-2 and EGFR, which are critical for cell growth and survival . Additionally, this compound can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . These changes in cellular metabolism and signaling pathways contribute to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of kinases, forming hydrogen bonds with key residues in the hinge region of the enzyme . This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its potency over extended periods . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes in metabolite levels can influence cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific subcellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the cytoplasm, where it interacts with kinases and other signaling proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the mitochondria or nucleus . These localizations enable the compound to exert its effects on various cellular processes and signaling pathways .

Preparation Methods

The synthesis of 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate chlorinating agents under controlled conditions . Another approach includes the formation of triazinium dicyanomethylide, followed by cyclization to yield the desired compound . Industrial production methods often involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .

Chemical Reactions Analysis

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:

Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors for cancer therapy.

Comparison with Similar Compounds

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and its ability to form stable interactions with kinase enzymes. Similar compounds include:

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: Another dichlorinated derivative with similar applications in medicinal chemistry.

Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.

These compounds share structural similarities but differ in their specific substitution patterns and biological activities .

Properties

IUPAC Name |

4,5-dichloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFRWQJHIBMRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269870 | |

| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888720-61-4 | |

| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888720-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1321167.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)